molecular formula C11H11BrO5 B13681347 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid

3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13681347
M. Wt: 303.11 g/mol
InChI Key: MNZDIGPGFKMSMQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps including oxidation and esterification.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: This compound is structurally similar but lacks the oxopropanoic acid moiety.

    4-Bromo-2,5-dimethoxyphenethylamine: Another related compound with similar aromatic substitution patterns.

Uniqueness: 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both the bromine atom and the oxopropanoic acid group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.

Properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

3-(4-bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H11BrO5/c1-16-9-5-7(12)10(17-2)4-6(9)3-8(13)11(14)15/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

MNZDIGPGFKMSMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)C(=O)O)OC)Br

Origin of Product

United States

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